N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide, also known as FDA-approved drug Darolutamide, is a nonsteroidal androgen receptor (AR) antagonist. It is used for the treatment of prostate cancer, which is the second leading cause of cancer deaths in men. Darolutamide is a promising drug that has shown significant improvements in the treatment of prostate cancer.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on silylated derivatives of N-(2-hydroxyphenyl)acetamide highlights the synthetic pathways and structural investigation of compounds with similar functionalities. Nikonov et al. (2016) synthesized N-(2-(trimethylsilyloxy)phenyl)acetamide and further reacted it to produce various derivatives. The structural characteristics of these compounds were studied using NMR spectroscopy, X-ray analysis, and other techniques, indicating their potential in developing novel organic materials or intermediates in organic synthesis (Nikonov et al., 2016).
Pharmacological Evaluation
Compounds bearing the acetamide moiety have been evaluated for their pharmacological properties. For instance, Wise et al. (1987) described the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showcasing potential antipsychotic activities without interacting with dopamine receptors, indicating a novel pathway for therapeutic applications (Wise et al., 1987).
Chemical Derivatives with Bioactivity
Another study focused on the synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity. This suggests the potential for designing new anti-inflammatory drugs based on similar chemical structures (Sunder & Maleraju, 2013).
Potential Analgesic Applications
The discovery of KR-25003, a potent analgesic capsaicinoid, with a detailed study on its crystal structure, provides insights into the design of pain-relief medications. The distinct conformation of the compound suggests avenues for developing novel analgesics (Park et al., 1995).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-21(2)16-9-5-14(6-10-16)17(22)12-20-18(23)11-13-3-7-15(19)8-4-13/h3-10,17,22H,11-12H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFGEKFRXTVFNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide |
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